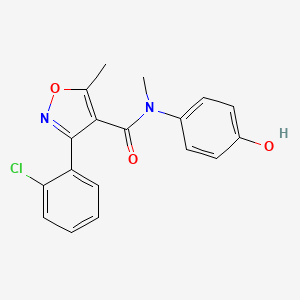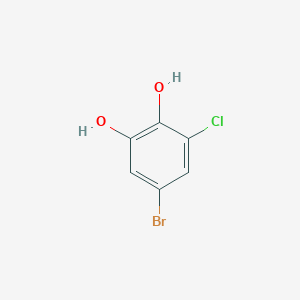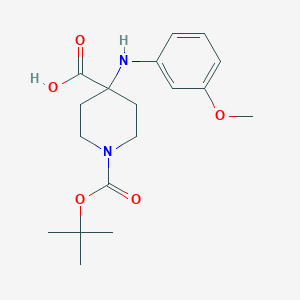
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-hydroxyphenyl)-N-methylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-hydroxyphenyl)-N-methylformamide, otherwise known as CMH, is an organic compound that has been studied for its potential applications in scientific research. CMH is an isoxazole derivative, which is a heterocyclic aromatic compound commonly found in pharmaceuticals, agrochemicals, and other organic compounds. CMH has been studied for its potential applications in biochemical and physiological research due to its ability to act as an agonist for certain receptors.
Wirkmechanismus
CMH acts as an agonist for certain receptors in the body, including the serotonin 5-HT2A receptor and the NMDA receptor. It binds to these receptors and activates them, which triggers a cascade of biochemical reactions that lead to the physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMH depend on the receptor it binds to. When it binds to the serotonin 5-HT2A receptor, it can cause an increase in serotonin levels in the brain, which can lead to an antidepressant effect. When it binds to the NMDA receptor, it can cause an increase in glutamate levels, which can lead to improved learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using CMH for lab experiments is that it is relatively easy to synthesize in a laboratory setting. Additionally, it is a potent agonist for certain receptors, which makes it useful for research applications. The main limitation of CMH is that it is an organic compound, which means it can be toxic if not handled properly.
Zukünftige Richtungen
The future directions for CMH include further research into its potential applications in the treatment of depression and anxiety, as well as its potential applications in neuroscience research. Additionally, further research could be conducted into its potential as an agonist for other receptors, such as the GABA receptor, as well as its potential applications in other areas of scientific research. Finally, further research could be conducted into the synthesis of CMH and its potential toxicity.
Synthesemethoden
CMH can be synthesized through a two-step process that involves the condensation of 2-chlorophenyl-5-methyl-1,3-dioxane and 4-hydroxyphenyl-N-methylformamide. The first step involves the reaction of the two compounds in the presence of a base, such as sodium hydroxide, to form an intermediate compound. The intermediate compound is then reacted with an acid, such as hydrochloric acid, to form the final product. This two-step process can be completed in a laboratory setting with the proper equipment and conditions.
Wissenschaftliche Forschungsanwendungen
CMH has been studied for its potential applications in scientific research due to its ability to act as an agonist for certain receptors. It has been found to be a potent agonist for the serotonin 5-HT2A receptor, and has also been studied for its potential applications in the treatment of depression and anxiety. Additionally, CMH has been studied for its potential applications in neuroscience research, as it has been found to be a partial agonist for the NMDA receptor, which is involved in learning and memory.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-16(17(20-24-11)14-5-3-4-6-15(14)19)18(23)21(2)12-7-9-13(22)10-8-12/h3-10,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMBQEVKGLXUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-hydroxyphenyl)-N-methylformamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2947958.png)







![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2947971.png)


![1,7-dimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2947974.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2947977.png)
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2947978.png)